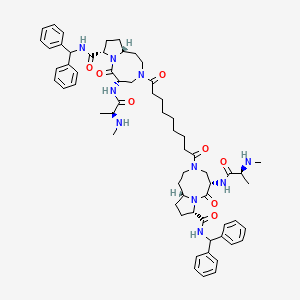
Aurein 3.3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Aurein 3.3 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: While industrial-scale production of this compound is not widely reported, the principles of SPPS can be scaled up for larger quantities. Automation of the synthesis process and optimization of reaction conditions can enhance yield and purity, making it feasible for industrial applications.
化学反応の分析
Types of Reactions: Aurein 3.3 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it can participate in interactions with bacterial membranes, leading to membrane disruption and cell lysis.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Cleavage from Resin: Trifluoroacetic acid (TFA) is commonly employed to cleave the peptide from the solid support.
Major Products Formed: The primary product of these reactions is the this compound peptide itself. During its interaction with bacterial membranes, the major outcome is the disruption of the membrane integrity, leading to bacterial cell death.
科学的研究の応用
Aurein 3.3 has a wide range of applications in scientific research:
Chemistry: It serves as a model peptide for studying peptide-membrane interactions and the development of synthetic antimicrobial peptides.
Biology: Its antibacterial properties make it a valuable tool for investigating mechanisms of bacterial resistance and developing new antibiotics.
Medicine: this compound’s anticancer activity has been explored for potential therapeutic applications in oncology.
Industry: The peptide’s antimicrobial properties can be harnessed for developing new antimicrobial coatings and materials for medical devices and surfaces.
作用機序
Aurein 3.3 exerts its effects primarily through interactions with bacterial cell membranes. The peptide adopts an α-helical structure that allows it to insert into the lipid bilayer of the membrane. This insertion disrupts the membrane integrity, leading to leakage of cellular contents and ultimately cell death. The peptide’s anticancer activity is believed to involve similar mechanisms, targeting the membranes of cancer cells and inducing apoptosis .
類似化合物との比較
Aurein 3.3 belongs to a family of antimicrobial peptides known as aureins, which are derived from the skin secretions of Australian frogs. Similar compounds include:
Aurein 1.2: Another peptide from the same family, known for its broad-spectrum antimicrobial activity and anticancer properties.
Aurein 3.2: Similar to this compound, it exhibits strong antibacterial and anticancer activities.
Temporins: A group of antimicrobial peptides from the skin secretions of European frogs, with similar mechanisms of action but different amino acid sequences.
This compound is unique due to its specific amino acid sequence and the potent activity it exhibits against a wide range of bacterial strains and cancer cell lines .
特性
分子式 |
C84H142N22O21 |
|---|---|
分子量 |
1796.2 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C84H142N22O21/c1-16-46(11)66(70(88)113)103-79(122)60(41-108)99-78(121)59(40-107)100-81(124)65(45(9)10)102-83(126)68(48(13)18-3)105-76(119)57(35-52-38-89-42-91-52)94-62(110)39-90-71(114)50(15)92-82(125)67(47(12)17-2)104-73(116)54(30-24-26-32-86)95-72(115)53(29-23-25-31-85)96-80(123)64(44(7)8)101-84(127)69(49(14)19-4)106-77(120)58(36-63(111)112)98-75(118)56(34-51-27-21-20-22-28-51)97-74(117)55(33-43(5)6)93-61(109)37-87/h20-22,27-28,38,42-50,53-60,64-69,107-108H,16-19,23-26,29-37,39-41,85-87H2,1-15H3,(H2,88,113)(H,89,91)(H,90,114)(H,92,125)(H,93,109)(H,94,110)(H,95,115)(H,96,123)(H,97,117)(H,98,118)(H,99,121)(H,100,124)(H,101,127)(H,102,126)(H,103,122)(H,104,116)(H,105,119)(H,106,120)(H,111,112)/t46-,47-,48-,49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,64-,65-,66-,67-,68-,69-/m0/s1 |
InChIキー |
BLCSSLLQNKBMEL-FZGABBKISA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B15136532.png)

![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)





![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)


![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
